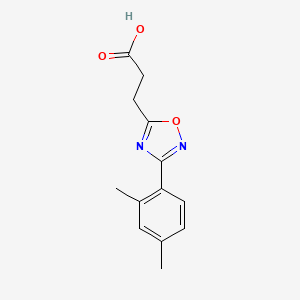
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. For example, the reaction between 2,4-dimethylbenzohydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, such as the reaction of the oxadiazole intermediate with a suitable alkylating agent like bromoacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, where it may serve as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the propanoic acid moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dimethylphenyl)propanoic acid: This compound lacks the oxadiazole ring but retains the 2,4-dimethylphenyl and propanoic acid groups.
2,4-Dimethylphenyl-1,2,4-oxadiazole: This compound contains the oxadiazole ring and the 2,4-dimethylphenyl group but lacks the propanoic acid moiety.
Uniqueness
3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the oxadiazole ring, the 2,4-dimethylphenyl group, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-8-3-4-10(9(2)7-8)13-14-11(18-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
NXJWHHMWFJACRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



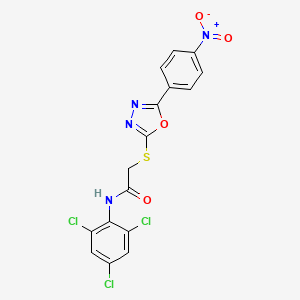
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)

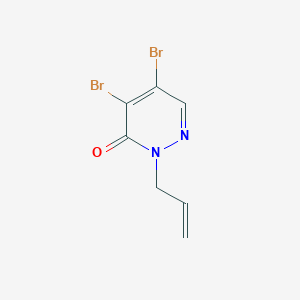
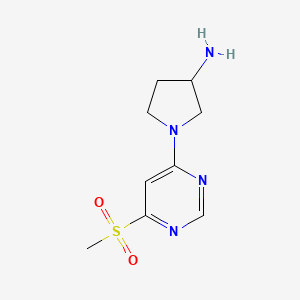
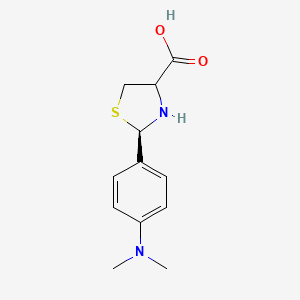
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
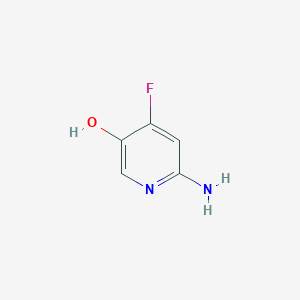
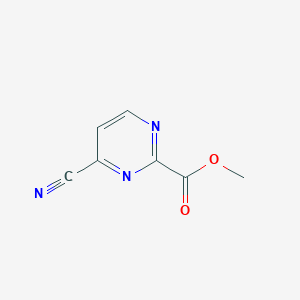
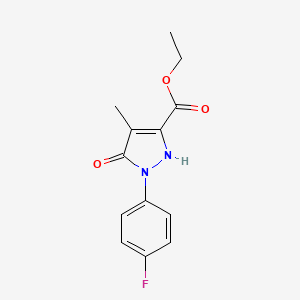
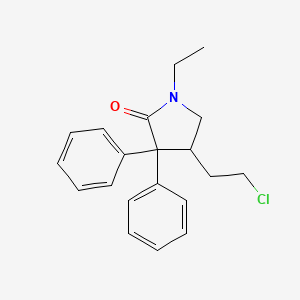
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)

